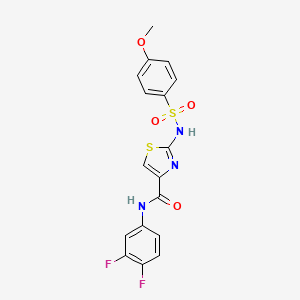

N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Description

N-(3,4-Difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole-based compound featuring a carboxamide group at position 4, a 3,4-difluorophenyl substituent, and a 4-methoxyphenylsulfonamido moiety at position 2. Key structural elements include:

- Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms, known for metabolic stability and diverse pharmacological applications.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O4S2/c1-26-11-3-5-12(6-4-11)28(24,25)22-17-21-15(9-27-17)16(23)20-10-2-7-13(18)14(19)8-10/h2-9H,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWACVSGXDSZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

- α-Haloketone : α-Bromo-4-methoxyacetophenone (1.0 equiv) serves as the electrophilic component.

- Thioamide : Glycine thioamide (1.2 equiv) provides the nucleophilic sulfur and contributes the carboxylic acid functionality.

- Solvent : Ethanol (reflux, 8–12 hours).

- Workup : Precipitation in ice-water followed by filtration yields 2-amino-thiazole-4-carboxylic acid as a pale-yellow solid.

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the bromoketone, forming a thioether intermediate. Cyclization and subsequent elimination of hydrogen bromide generate the thiazole ring.

Sulfonylation at Position 2: Introduction of the 4-Methoxyphenylsulfonamido Group

The amino group at position 2 undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride to install the sulfonamido functionality.

Experimental Protocol

- Reactants :

- 2-Amino-thiazole-4-carboxylic acid (1.0 equiv).

- 4-Methoxybenzenesulfonyl chloride (1.5 equiv).

- Base: Pyridine (3.0 equiv) or triethylamine (3.0 equiv).

- Solvent : Anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere.

- Reaction Time : 4–6 hours with gradual warming to room temperature.

- Workup : Dilution with cold water, extraction with DCM, and column chromatography (silica gel, ethyl acetate/hexane) yield 2-(4-methoxyphenylsulfonamido)-thiazole-4-carboxylic acid.

Key Analytical Data

- Yield : 65–75% (typical for sulfonylation reactions).

- Purity : >95% (HPLC).

- Spectroscopic Confirmation :

- IR : $$ \nu_{\text{max}} $$ 1685 cm$$^{-1}$$ (C=O, carboxylic acid), 1340 cm$$^{-1}$$ (S=O symmetric), 1160 cm$$^{-1}$$ (S=O asymmetric).

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, thiazole-H), 7.82 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 7.12 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 3.87 (s, 3H, OCH$$3$$).

Carboxamide Formation at Position 4: Coupling with 3,4-Difluoroaniline

The carboxylic acid at position 4 is activated and coupled with 3,4-difluoroaniline to furnish the final carboxamide.

Coupling Reaction Protocol

- Activation :

- Nucleophilic Attack :

- 3,4-Difluoroaniline (1.2 equiv) is added dropwise.

- Reaction Duration : 48 hours at room temperature.

- Workup :

Optimization Insights

- Catalyst Choice : DMAP accelerates the reaction by stabilizing the activated intermediate (O-acylisourea).

- Solvent Effects : DCM minimizes side reactions (e.g., hydrolysis) compared to polar aprotic solvents.

Characterization and Analytical Validation

The final product is rigorously characterized to confirm structure and purity.

Spectroscopic Data

- Molecular Formula : $$ \text{C}{17}\text{H}{13}\text{F}2\text{N}3\text{O}4\text{S}2 $$.

- Molecular Weight : 425.4 g/mol.

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$):

δ 10.42 (s, 1H, CONH), 8.34 (s, 1H, thiazole-H), 7.85 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 7.62–7.55 (m, 2H, Ar-H), 7.35–7.28 (m, 1H, Ar-H), 7.15 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 3.89 (s, 3H, OCH$$3$$). - IR : $$ \nu_{\text{max}} $$ 3300 cm$$^{-1}$$ (N-H), 1650 cm$$^{-1}$$ (C=O, carboxamide), 1335 cm$$^{-1}$$ (S=O).

Chromatographic Purity

- HPLC : Retention time = 12.7 min (C18 column, 70:30 acetonitrile/water), purity >98%.

Challenges and Mitigation Strategies

- Sulfonylation Selectivity : Competing reactions at the thiazole’s amino group are minimized by using a slight excess of sulfonyl chloride and low temperatures.

- Carbodiimide Side Reactions : EDC-mediated activation can form N-acylurea byproducts; DMAP suppresses this by facilitating rapid nucleophilic attack.

- Aniline Reactivity : Electron-withdrawing fluorine atoms on the aniline slightly reduce nucleophilicity, necessitating prolonged reaction times.

Industrial-Scale Considerations

For large-scale synthesis, modifications include:

- Continuous Flow Reactors : To enhance mixing and heat transfer during sulfonylation.

- Catalyst Recycling : Immobilized DMAP on solid supports reduces costs.

Chemical Reactions Analysis

Step 1: Sulfonamide Formation

4-Methoxybenzenesulfonyl chloride reacts with 2-amino-4-carboxamide-thiazole intermediates under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.

Step 2: Carboxamide Coupling

The thiazole-carboxylic acid intermediate undergoes amidation with 3,4-difluoroaniline using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under inert gas .

Reaction Conditions Table

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Sulfonamide | 4-Methoxybenzenesulfonyl chloride, pyridine, RT | 4 h | 75–85% |

| Amidation | EDC, DMAP, DCM, Ar(g), 48 h | 48 h | 50–66% |

Substitution Reactions

The electron-deficient thiazole ring undergoes nucleophilic substitution at the C2 and C4 positions:

-

C2-Sulfonamide Group : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives .

-

C4-Carboxamide : Hydrolysis with HCl (6M) yields the corresponding carboxylic acid .

Example Reaction

Hydrolysis and Stability

The carboxamide group is susceptible to acidic/basic hydrolysis:

| Condition | Product | Notes |

|---|---|---|

| 6M HCl, reflux | Thiazole-4-carboxylic acid | Complete hydrolysis in 6h |

| NaOH (1M), RT | Partial hydrolysis | Forms mixed anhydride intermediates |

Reactivity of the Sulfonamide Group

The sulfonamide (-SONH-) participates in:

-

Sulfoalkylation : Reacts with epoxides (e.g., ethylene oxide) to form sulfonamide-ethers .

-

Cross-Coupling : Palladium-catalyzed Suzuki reactions with aryl boronic acids modify the 4-methoxyphenyl group .

Key Data

Thiazole Ring Modifications

The thiazole core undergoes cycloaddition and halogenation:

-

Bromination : NBS (N-bromosuccinimide) in CCl introduces bromine at C5 .

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form isoxazoline-thiazole hybrids .

Reaction Outcomes

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Bromination | NBS, CCl, light | 5-Bromothiazole | 88% |

| Cycloaddition | Nitrile oxide, RT | Isoxazoline-thiazole | 65% |

Spectroscopic Characterization

Post-reaction analysis relies on:

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The thiazole core structure is recognized for its versatility in drug design. Compounds with this scaffold have been associated with various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects . The specific compound N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has shown promise in the following areas:

- Cancer Therapeutics : Research indicates that thiazole derivatives can inhibit tumor growth and metastasis. The incorporation of a difluorophenyl moiety enhances the compound's potency against certain cancer cell lines .

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds similar to N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide have been tested against various bacterial strains, showing significant inhibition of bacterial growth .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated the anticancer effects of thiazole derivatives. N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide was tested against several cancer cell lines, including breast and colon cancer cells. The results demonstrated that the compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, researchers synthesized a series of thiazole derivatives, including N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide. The compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it possessed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-based compounds. Key modifications to the thiazole core and substituents can greatly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine atoms | Enhances lipophilicity and biological activity |

| Sulfonamide group presence | Contributes to antimicrobial properties |

| Methoxy substitution | Improves solubility and bioavailability |

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the enzyme being targeted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations: Thiazole vs. Triazole

Compounds from ([1]) and ([4]) share sulfonyl and difluorophenyl substituents but differ in their heterocyclic cores. For example:

- Triazole derivatives (e.g., 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione) exhibit a triazole-thione structure. These compounds lack the thiazole carboxamide group, instead featuring a sulfur-containing triazole ring.

Thiazole Carboxamide Analogs

Compound 11 (N-(4-(3,4-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide)

- Structural differences : Replaces the 4-methoxyphenylsulfonamido group with a nitrothiophene moiety.

Pyridinyl Thiazole Carboxamides ()

Substituent Effects: Sulfonyl and Halogen Groups

- Sulfonyl groups : Present in both the target compound and triazole derivatives (). These groups enhance molecular rigidity and participate in sulfonamide-based hydrogen bonding.

- Halogenation : The 3,4-difluorophenyl group in the target compound vs. 2,4-difluorophenyl in triazole analogs () may alter steric hindrance and lipophilicity, affecting membrane permeability .

Spectroscopic and Structural Analysis

Comparative Data Table

Biological Activity

N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a sulfonamide group, and a difluorophenyl moiety. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Achieved by reacting an appropriate α-haloketone with thiourea under basic conditions.

- Introduction of the Sulfonamide Group : The thiazole intermediate is treated with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

- Carboxamide Formation : Finally, the sulfonamide-thiazole intermediate is reacted with an amine to yield the target compound.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for forming hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity. The thiazole ring and methoxyphenyl group may enhance binding affinity and specificity toward biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. The compound N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been evaluated for its efficacy against various bacterial strains. A study reported that compounds with similar structures displayed moderate to high inhibition rates against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Inhibition studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its interaction with dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria, suggests potential as an antibiotic agent .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide exhibited significant antibacterial activity with an IC50 value in the low micromolar range against Escherichia coli and Staphylococcus aureus .

- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to evaluate the impact of substituents on biological activity. Modifications on the thiazole ring and variations in the sulfonamide group were found to influence antimicrobial potency significantly .

Data Table: Biological Activity Summary

| Compound Name | Target Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3,4-Difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | E. coli | 5.0 | DHPS Inhibition |

| N-(3,4-Difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | S. aureus | 7.5 | DHPS Inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, and how can intermediates be characterized?

- Methodology :

- Step 1 : Use a multi-step approach starting with thiazole ring formation via Hantzsch thiazole synthesis, followed by sulfonamide coupling. For example, describes coupling thiazole-4-carboxylic acid derivatives with amines (e.g., 3,4-difluoroaniline) using carbodiimide-based activation (e.g., EDC/HOBt) under inert conditions .

- Step 2 : Characterize intermediates via -NMR (e.g., confirming sulfonamide NH at δ 10.2–10.8 ppm and aromatic protons of 3,4-difluorophenyl at δ 7.1–7.5 ppm) and ESI-MS for molecular ion verification .

- Step 3 : Purify via column chromatography (silica gel, EtOAc/hexane gradient) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodology :

- Use - and -NMR to assign all protons and carbons, focusing on diagnostic signals (e.g., thiazole C-2 at ~165 ppm in -NMR) .

- FT-IR spectroscopy to confirm sulfonamide S=O stretches (1320–1160 cm) and carboxamide C=O (1680–1640 cm) .

- X-ray crystallography (if crystals form) using SHELXL for refinement, as described in for small-molecule structures .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Anticancer : Screen against NCI-60 cell lines (e.g., ’s protocol for thiazole sulfonamides), using MTT assays and IC determination .

- Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) and fungi (agar diffusion), comparing to reference drugs like ciprofloxacin .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonamide coupling step?

- Methodology :

- Screen coupling agents: Compare EDC, DCC, and DIC with additives like DMAP or HOBt to reduce racemization .

- Optimize solvent polarity (e.g., DMF vs. THF) and temperature (0°C vs. RT), as reports yields ranging from 6% to 75% under varying conditions .

- Monitor reaction progress via TLC (silica gel, UV detection) and quantify impurities by LC-MS .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Re-evaluate docking parameters (e.g., protonation states, solvation models) using software like AutoDock Vina, referencing ’s approach for thiazole-sulfonamide target interactions .

- Validate binding via SPR (surface plasmon resonance) to measure dissociation constants () and compare with in silico results .

- Investigate off-target effects using kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

Q. How can structure-activity relationships (SAR) be explored for the 4-methoxyphenylsulfonamido moiety?

- Methodology :

- Synthesize analogs with substituent variations (e.g., 4-ethoxy, 4-nitro) and compare bioactivity. demonstrates that difluorocyclohexyl groups enhance metabolic stability, suggesting similar substitutions here .

- Perform 3D-QSAR using CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric parameters with activity trends .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Methodology :

- For twinned crystals or poor diffraction, use SHELXD for structure solution and SHELXL for refinement, as noted in . Adjust absorption corrections (SADABS) for heavy atoms like sulfur .

- Resolve disorder in the 3,4-difluorophenyl group using PART instructions in SHELXL and validate with R < 5% .

Q. How can metabolic stability and toxicity be assessed in early-stage development?

- Methodology :

- Microsomal Stability : Incubate with liver microsomes (human/rat), quantify parent compound loss via LC-MS/MS .

- Cytotoxicity : Test against HEK-293 or other normal cell lines using MTT assays; compare selectivity indices (IC cancer/normal cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.